![molecular formula C21H22N2O4S B2846357 (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1797874-68-0](/img/structure/B2846357.png)
(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Azetidine, on the other hand, is a saturated heterocycle with three carbon atoms and one nitrogen atom.
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . Azetidine also has a four-membered ring structure with one nitrogen atom.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .科学的研究の応用
Oxazolidinones in Antimicrobial Research
Oxazolidinones, a class of compounds to which the azetidinyl and isoxazolyl moieties of the compound might be structurally or functionally related, have been extensively studied for their unique mechanism of protein synthesis inhibition. This class displays bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a prominent oxazolidinone, has shown promise in treating infections due to resistant gram-positive organisms, suggesting potential research applications of related compounds in developing new antimicrobial agents (Diekema & Jones, 2012).
Isoxazoline Derivatives in Anticancer Research
Isoxazolines, sharing a structural motif with the isoxazolyl group in the compound of interest, have been identified in natural sources and have uses as anticancer agents. Research focuses on isolating these derivatives and understanding their anticancer activities, highlighting the importance of structural-activity relationships and stereochemical aspects in medicinal chemistry. This avenue of research underscores the potential of isoxazoline-containing compounds in developing novel anticancer drugs (Kaur et al., 2014).
Applications in Environmental Pollution Treatment
Certain compounds with sulfonyl groups, akin to the isobutylsulfonyl moiety, have been studied for their role in the treatment of organic pollutants. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown potential in degrading recalcitrant compounds in wastewater. This suggests that compounds with specific functional groups could be explored further for environmental remediation applications (Husain & Husain, 2007).
Neuroprotective and CNS Stimulating Effects
The broader class of compounds with phenolic glycosides, potentially related to the glycoside nature inferred in the compound's structure, has shown neuroprotective, anti-inflammatory, and CNS stimulating effects in various preclinical models. This suggests a research interest in exploring similar compounds for potential applications in treating neurological disorders (Liu et al., 2018).
作用機序
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Safety and Hazards
The safety and hazards associated with a specific compound would depend on its structure and properties. Without specific information on “(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone”, it’s difficult to provide accurate information.
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14(2)13-28(25,26)17-11-23(12-17)21(24)16-8-9-19-18(10-16)20(27-22-19)15-6-4-3-5-7-15/h3-10,14,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJMXTWMTXDEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
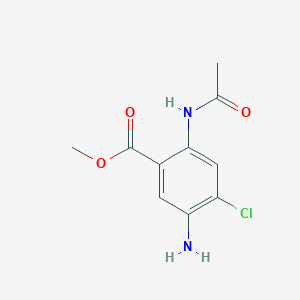
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
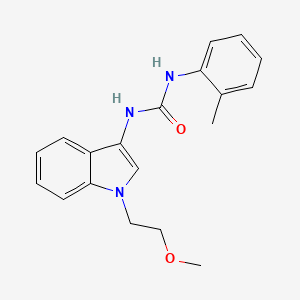
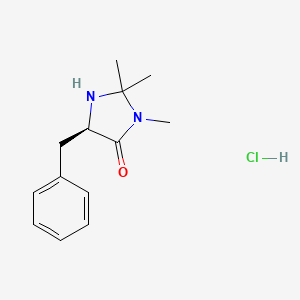
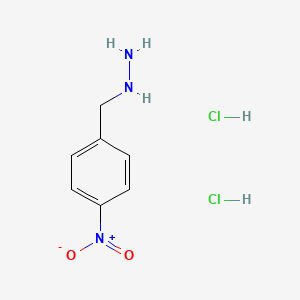
![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)

![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea](/img/structure/B2846289.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)
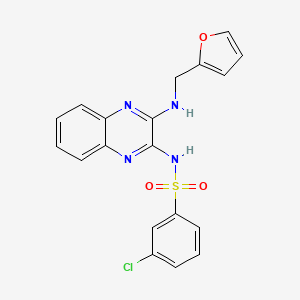
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2846296.png)
